3,4,5-Trimethoxybenzyl alcohol
Overview
Description
3,4,5-Trimethoxybenzyl alcohol is an organic compound with the molecular formula C10H14O4. It is a derivative of benzyl alcohol, where three methoxy groups are attached to the benzene ring at the 3, 4, and 5 positions. This compound is known for its clear to light brown viscous liquid form and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trimethoxybenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 3,4,5-trimethoxybenzaldehyde using sodium borohydride (NaBH4) in an ethanol solution. The reaction typically proceeds at room temperature and yields the desired alcohol .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3,4,5-trimethoxybenzaldehyde. This process involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: 3,4,5-Trimethoxybenzaldehyde
Reduction: 3,4,5-Trimethoxybenzylamine
Substitution: 3,4,5-Trimethoxybenzyl chloride
Scientific Research Applications
3,4,5-Trimethoxybenzyl alcohol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxybenzyl alcohol involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes such as alcohol dehydrogenase, which catalyzes its oxidation to 3,4,5-trimethoxybenzaldehyde . This oxidation process is crucial in metabolic pathways and can influence cellular functions and signaling pathways .
Comparison with Similar Compounds
- 3,4-Dimethoxybenzyl alcohol
- 2,4,5-Trimethoxybenzyl alcohol
- 3,5-Dimethoxybenzyl bromide
Comparison: 3,4,5-Trimethoxybenzyl alcohol is unique due to the presence of three methoxy groups on the benzene ring, which significantly influences its chemical reactivity and physical properties. Compared to 3,4-dimethoxybenzyl alcohol, the additional methoxy group in this compound enhances its solubility in organic solvents and alters its reactivity in substitution and oxidation reactions . Similarly, 2,4,5-trimethoxybenzyl alcohol, while structurally similar, has different steric and electronic properties due to the positioning of the methoxy groups .
Properties
IUPAC Name |
(3,4,5-trimethoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5,11H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHLRCUCFDXGLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191742 | |
Record name | 3,4,5-Trimethoxybenzylic alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191742 | |
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Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow viscous liquid; [Alfa Aesar MSDS] | |
Record name | 3,4,5-Trimethoxybenzyl alcohol | |
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CAS No. |
3840-31-1 | |
Record name | 3,4,5-Trimethoxybenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3840-31-1 | |
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Record name | 3,4,5-Trimethoxybenzylic alcohol | |
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Record name | 3840-31-1 | |
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Record name | 3,4,5-Trimethoxybenzylic alcohol | |
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Record name | 3,4,5-trimethoxybenzylic alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.212 | |
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Record name | 3,4,5-TRIMETHOXYBENZYLIC ALCOHOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDV94PFP33 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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